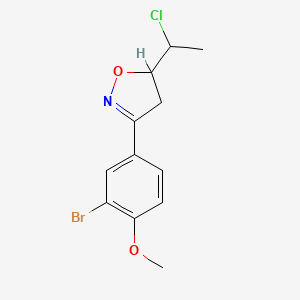![molecular formula C21H23N3OS B2552210 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396889-60-3](/img/structure/B2552210.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone is an intricate organic compound that fuses the chemical structures of isoquinoline and benzo[d]thiazole. These core frameworks are central to many bioactive molecules, imparting varied pharmacological properties and applications across different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone involves a multistep process. Typically, this synthesis begins with the creation of 3,4-dihydroisoquinoline through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative. Concurrently, the benzo[d]thiazole moiety can be synthesized via the condensation of 2-aminothiophenol with a ketone.
These two intermediates can be coupled using reagents like alkyl halides or through reductive amination, ultimately yielding the final compound.
Industrial Production Methods: Industrial production leverages high-throughput techniques, often incorporating catalysts and optimized reaction conditions to ensure high yields and purity. This may include hydrogenation, microwave-assisted synthesis, and the use of ionic liquids or other novel solvents to enhance efficiency.
化学反应分析
Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone undergoes various reactions, including:
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide to modify the isoquinoline ring or the benzo[d]thiazole ring.
Reduction: Using reagents such as lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings, can occur under acidic or basic conditions.
Common Reagents and Conditions: Reagents like Grignard reagents, lithium diisopropylamide (LDA), or sodium hydride are often employed, alongside solvents like dichloromethane, tetrahydrofuran (THF), or ethanol.
Major Products Formed: Depending on the reaction type, various derivatives of the original compound can be formed, which may display different bioactivities or chemical properties.
科学研究应用
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone serves in multiple research domains:
Chemistry: As a precursor for synthesizing more complex molecules or studying chemical reaction mechanisms.
Biology: Used in studying enzyme interactions, molecular docking studies, and cellular assays.
Industry: Used in developing dyes, pigments, and materials with specific electronic or optical properties.
作用机制
Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, modulating their activity. In medicinal applications, it might inhibit or activate key pathways involved in disease progression. These interactions are often mediated by its ability to fit into binding pockets of proteins or to disrupt specific biochemical interactions.
相似化合物的比较
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4-methylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
1-(isoquinolin-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
Each of these similar compounds shares core structural elements, but variations in substituents alter their respective properties and applications.
Do you have specific questions or need more details on any of these sections?
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-9-15(2)20-19(14)22-21(26-20)23(3)13-18(25)24-11-10-16-6-4-5-7-17(16)12-24/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGCYVMFBTWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)

![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2552136.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)
![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)
![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)
